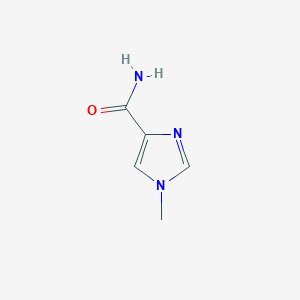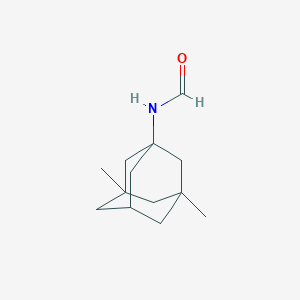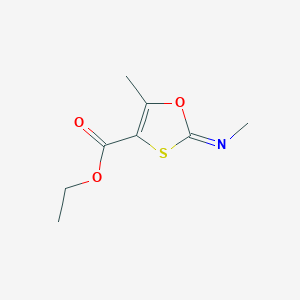
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate, also known as EMT, is a chemical compound that has been studied for its potential use in various scientific research applications. EMT is a heterocyclic compound that contains a thiazole ring and an imine group. It has been found to exhibit interesting biological properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition can lead to DNA damage and cell death.
Biochemische Und Physiologische Effekte
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to exhibit neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate in lab experiments is its potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation. However, one limitation is its potential toxicity. Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to be toxic to normal cells at high concentrations, which could limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases. Its neuroprotective properties make it a promising candidate for further investigation. Additionally, further research is needed to fully understand its mechanism of action and potential as an anti-cancer agent. Finally, studies are needed to determine the optimal dosage and delivery methods for Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate to minimize potential toxicity.
Synthesemethoden
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate can be synthesized through a multistep process involving the reaction of various organic compounds. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with ethyl chloroformate and methylamine. The resulting compound is then treated with sodium hydride and ethyl iodide to produce Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
145627-51-6 |
|---|---|
Produktname |
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate |
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-4-11-7(10)6-5(2)12-8(9-3)13-6/h4H2,1-3H3 |
InChI-Schlüssel |
QGMPHTWONCIJSF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=NC)S1)C |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=NC)S1)C |
Synonyme |
1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



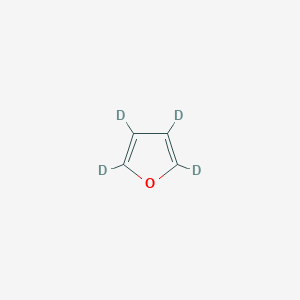
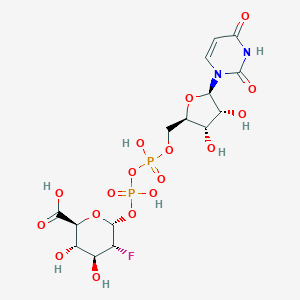
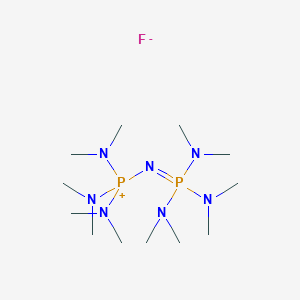
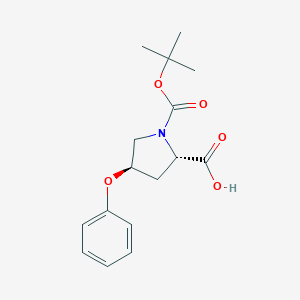

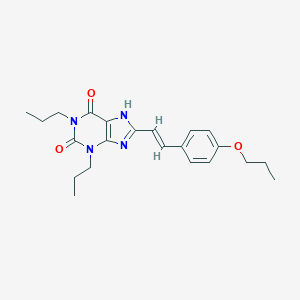
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
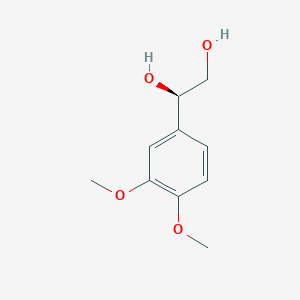

![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)

